Ethyl acetate chemical properties for laboratory use
Ethyl acetate chemical properties for laboratory use
An In-depth Technical Guide to Ethyl Acetate (B1210297) for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of ethyl acetate, along with detailed experimental protocols for its common laboratory applications. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this versatile solvent.
Core Chemical and Physical Properties
Ethyl acetate (systematic name: ethyl ethanoate) is an organic ester with the chemical formula CH₃COOCH₂CH₃.[1] It is a colorless liquid with a characteristic sweet, fruity odor.[2][3] Ethyl acetate is widely used as a solvent in laboratories for applications such as extractions and chromatography due to its moderate polarity and volatility.[3][4]
Physical and Chemical Properties
The fundamental physical and chemical properties of ethyl acetate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₈O₂[3] |
| Molar Mass | 88.11 g/mol [2] |
| Appearance | Clear, colorless liquid[2] |
| Odor | Fruity, sweet[2][3] |
| Density | 0.902 g/cm³ at 20°C[5] |
| Boiling Point | 77.1 °C (171 °F) at 760 mmHg[1][2] |
| Melting Point | -83.6 °C (-118.5 °F)[6][7] |
| Flash Point | -4 °C (24 °F)[5][6] |
| Autoignition Temperature | 427 °C (800 °F)[6] |
| Vapor Pressure | 73 mmHg at 20°C[6] |
| Vapor Density | 3.04 (relative to air)[6] |
| Refractive Index | 1.3724 at 20°C[8] |
| Dielectric Constant | 6.02 at 25°C[8] |
| Dipole Moment | 1.88 D at 25°C[8] |
| Viscosity | 0.45 cP at 20°C[8] |
| Surface Tension | 23.75 dyn/cm at 20°C[8] |
| Relative Polarity | 0.228[9] |
Solubility
Ethyl acetate's solubility profile makes it a versatile solvent for a range of laboratory applications.[7]
| Solvent | Solubility |
| Water | Moderately soluble (8.7% at 20°C)[7][8] |
| Ethanol (B145695) | Miscible[7] |
| Ether | Miscible[5] |
| Acetone | Miscible[7] |
| Ketones | Highly soluble[7] |
| Aromatic Hydrocarbons | Highly soluble[7] |
| Halogenated Hydrocarbons | Miscible[10] |
Spectroscopic Data
Key spectroscopic data for the identification of ethyl acetate are provided below.
| Spectroscopy | Peaks |
| ¹H NMR | Triplet at ~1.3 ppm (3H), Singlet at ~1.9 ppm (3H), Quartet at ~4.1 ppm (2H)[11] |
| IR | Strong C=O stretch at ~1710-1740 cm⁻¹, C-O stretch at ~1240 cm⁻¹[11][12] |
| Mass Spectrometry | m/z = 88 (M+), 73, 43[11] |
Safety and Handling
Ethyl acetate is a highly flammable liquid and vapor.[13][14] It can cause serious eye irritation and may cause drowsiness or dizziness.[13][14]
| Hazard | Precaution |
| Flammability | Highly flammable liquid and vapor (H225).[13][14] Keep away from heat, sparks, open flames, and hot surfaces.[13] Use explosion-proof electrical equipment.[14] |
| Health Hazards | Causes serious eye irritation (H319).[13] May cause drowsiness or dizziness (H336).[13] Avoid breathing mist, vapors, or spray.[13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye protection.[13] |
| Storage | Store in a dedicated flammables cabinet.[13] Keep the container tightly closed in a dry and well-ventilated place.[14] |
| Spill and Disposal | Contain spill with sand or absorbent material and deposit in a sealed container.[13] Dispose of contents/container according to local, regional, national, and international regulations.[15] |
Experimental Protocols
Synthesis of Ethyl Acetate via Fischer Esterification
This protocol describes the synthesis of ethyl acetate from ethanol and acetic acid using an acid catalyst.[16]
Materials:
-
Ethanol
-
Glacial acetic acid[17]
-
Concentrated sulfuric acid (catalyst)[17]
-
Boiling stones[17]
-
Saturated sodium carbonate solution[18]
-
Saturated calcium chloride solution[18]
-
Anhydrous magnesium sulfate (B86663) or calcium chloride (drying agent)[18]
Equipment:
-
Round-bottom flask[17]
-
Reflux condenser[17]
-
Heating mantle or water bath[17]
-
Distillation apparatus[17]
-
Separatory funnel
-
Erlenmeyer flask[19]
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethanol and glacial acetic acid.[17] Slowly add a few drops of concentrated sulfuric acid while swirling.[17] Add boiling stones to ensure smooth boiling.[17]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle or water bath.[17] Continue refluxing for approximately 60 minutes. This reaction is an equilibrium, and refluxing with an acid catalyst helps drive it towards the product.
-
Distillation: After reflux, allow the mixture to cool slightly. Rearrange the apparatus for simple distillation. Gently heat the mixture and collect the distillate that comes over between 73-78°C.[18]
-
Washing: Transfer the distillate to a separatory funnel. Add a saturated sodium carbonate solution to neutralize any remaining acid, shaking gently and venting frequently.[18] Remove the aqueous layer. Wash the organic layer with a saturated calcium chloride solution to remove unreacted ethanol, followed by a final wash with water.[18]
-
Drying: Transfer the ethyl acetate layer to a clean, dry Erlenmeyer flask and add a drying agent like anhydrous magnesium sulfate or calcium chloride to remove residual water.[18]
-
Final Distillation: Filter the dried ethyl acetate into a clean, dry distillation flask and perform a final distillation, collecting the pure ethyl acetate fraction.[18]
Caption: Fischer Esterification Signaling Pathway.
Liquid-Liquid Extraction Using Ethyl Acetate
This protocol outlines a general procedure for extracting a compound from an aqueous solution using ethyl acetate.[19][20]
Materials:
-
Aqueous solution containing the target compound
-
Ethyl acetate (extraction solvent)[20]
-
Deionized water
-
Sodium chloride (for brine wash)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)[19]
Equipment:
Procedure:
-
Preparation: Place the aqueous solution containing the compound of interest into a separatory funnel.[19]
-
Extraction: Add a volume of ethyl acetate to the separatory funnel.[20] Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently, venting frequently to release any pressure buildup.[19]
-
Separation: Place the separatory funnel back in the ring stand and allow the layers to separate completely.[19] Ethyl acetate is less dense than water and will be the top layer.[2]
-
Collection: Carefully drain the lower aqueous layer into a beaker or flask.[19] Drain the upper ethyl acetate layer containing the extracted compound into a separate clean, dry flask.[19]
-
Repeat Extraction: For more efficient extraction, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh ethyl acetate.[20] The organic layers are then combined.
-
Washing: The combined organic layers can be washed with brine (saturated NaCl solution) to remove any dissolved water.
-
Drying: Dry the ethyl acetate solution by adding a drying agent like anhydrous sodium sulfate.[19]
-
Isolation: The solvent can then be removed, typically by rotary evaporation, to isolate the purified compound.[19]
Caption: Liquid-Liquid Extraction Workflow.
Purification of Ethyl Acetate
This protocol details the purification of technical-grade ethyl acetate to remove common impurities like water, ethanol, and acetic acid.[21]
Materials:
-
Technical-grade ethyl acetate
-
5% Sodium carbonate (Na₂CO₃) solution[21]
-
Saturated calcium chloride (CaCl₂) or sodium chloride (NaCl) solution[21]
-
Anhydrous potassium carbonate (K₂CO₃), calcium sulfate (CaSO₄), or magnesium sulfate (MgSO₄)[21]
-
Phosphorus pentoxide (P₂O₅) or calcium hydride (CaH₂) for more efficient drying (optional)[21]
Equipment:
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Washing: Place the technical-grade ethyl acetate in a separatory funnel and wash it with a 5% sodium carbonate solution to remove acidic impurities like acetic acid.[21] Discard the aqueous layer.
-
Further Washing: Wash the ethyl acetate with a saturated calcium chloride or sodium chloride solution to remove any remaining ethanol.[21] Again, discard the aqueous layer.
-
Drying: Transfer the washed ethyl acetate to a clean, dry flask and add a drying agent such as anhydrous potassium carbonate, calcium sulfate, or magnesium sulfate.[21] Allow it to stand, with occasional swirling, until the liquid is clear. For more rigorous drying, phosphorus pentoxide or calcium hydride can be used.[21]
-
Distillation: Decant or filter the dried ethyl acetate into a distillation flask. Perform a fractional distillation, collecting the fraction that boils at the literature value for pure ethyl acetate (77.1°C).[1]
Caption: Ethyl Acetate Purification Workflow.
References
- 1. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
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- 3. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 4. chemist.eu [chemist.eu]
- 5. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 6. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
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- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Ethyl Acetate - Versatile Industrial Solvent [epchems.com]
- 11. Spectra [chm.bris.ac.uk]
- 12. What are the spectral data of the substance with CAS 124 - 04 - 9? - Blog [bofanchem.com]
- 13. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. vernier.com [vernier.com]
- 17. coachbenner.weebly.com [coachbenner.weebly.com]
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- 19. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 20. scribd.com [scribd.com]
- 21. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
